molecular formula C6H6BrClFN B13242745 2-(Bromomethyl)-6-fluoropyridine hydrochloride

2-(Bromomethyl)-6-fluoropyridine hydrochloride

Cat. No.: B13242745
M. Wt: 226.47 g/mol
InChI Key: QDUCLZGCFJFZMD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-fluoropyridine hydrochloride is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a pyridine ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-fluoropyridine hydrochloride typically involves the bromination of 6-fluoropyridine. One common method includes the reaction of 6-fluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The resulting 2-(Bromomethyl)-6-fluoropyridine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-6-fluoropyridine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridines.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

2-(Bromomethyl)-6-fluoropyridine hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and as a precursor for radiolabeled compounds in imaging studies.

    Medicine: It is explored for its potential in drug discovery, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-fluoropyridine hydrochloride is primarily based on its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with nucleophilic sites on biomolecules, leading to modifications that can alter their function or activity.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-6-fluoropyridine hydrochloride
  • 2-(Iodomethyl)-6-fluoropyridine hydrochloride
  • 2-(Bromomethyl)-4-fluoropyridine hydrochloride

Comparison: 2-(Bromomethyl)-6-fluoropyridine hydrochloride is unique due to the specific positioning of the bromomethyl and fluorine groups on the pyridine ring, which influences its reactivity and selectivity in chemical reactions. Compared to its analogs, the bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H6BrClFN

Molecular Weight

226.47 g/mol

IUPAC Name

2-(bromomethyl)-6-fluoropyridine;hydrochloride

InChI

InChI=1S/C6H5BrFN.ClH/c7-4-5-2-1-3-6(8)9-5;/h1-3H,4H2;1H

InChI Key

QDUCLZGCFJFZMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)CBr.Cl

Origin of Product

United States

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